Sotetsuflavone

概要

説明

ソテツフラボンは、ソテツ(Cycas revoluta)から得られる天然のフラボノイドです。特に非小細胞肺がんの治療における潜在的な抗がん作用により、大きな注目を集めています。 ソテツフラボンは、がん細胞においてオートファジーとアポトーシスを誘導する能力があることが知られており、さらなる研究と治療的応用のための有望な候補となっています .

準備方法

合成経路と反応条件

ソテツフラボンは、天然源からの抽出や化学合成など、さまざまな方法で合成できます。抽出プロセスでは、通常、溶媒を使用して植物材料から化合物を分離します。 ある方法では、伝統的な漢方薬であるイワヒバを抽出し、その後濾過、濃縮、さらなる抽出を行い、純度が90%を超えるソテツフラボンを得ています .

工業生産方法

ソテツフラボンの工業生産には、大規模な抽出プロセスが関与し、高い収率と純度を確保するために高度な技術が用いられます。工業生産方法の具体的な詳細は、多くの場合、企業秘密であり、製造業者によって異なる場合があります。

化学反応の分析

Interaction with PI3K/Akt/mTOR Pathway

Sotetsuflavone's mechanism of action involves blocking the PI3K/Akt/mTOR signaling pathway . Molecular docking studies suggest that this compound interacts with PI3K, Akt, and mTOR proteins .

-

PI3K Interaction this compound interacts with Glu342, Ser429, and Lys346 of PI3K through hydrogen bond and π-hydrogen bond interactions .

-

Akt Interaction this compound interacts with Asn53, Thr82, Gln203, Gln79, and Trp80 of Akt through hydrogen bonds, π-hydrogen bonds, and π-π bond interactions .

-

mTOR Interaction this compound interacts with Trp2023, Glu2014, and Met2010 of mTOR through hydrogen bond interactions .

These interactions result in different binding abilities, with computational results indicating that this compound can effectively interact with PI3K, Akt, and mTOR .

Induction of Apoptosis and Autophagy

This compound induces apoptosis in NSCLC cells by increasing the levels of cytochrome C, cleaved-caspase 3, cleaved-caspase 9, and Bax, while decreasing the levels of Bcl-2 . It also leads to cell cycle arrest at the G0/G1 phases by decreasing cyclin D1 and CDK4 expression . Additionally, this compound induces autophagy, which can have a cytoprotective effect on apoptosis in NSCLC cells .

Effects on Autophagy Markers

This compound increases the conversion of LC3-I into LC3-II, a marker of autophagosome formation, and decreases the expression of P62, indicating enhanced autophagy . Immunofluorescence tests have shown that this compound treatment significantly increases the number of endogenous LC3 spots compared to a control group, further confirming the induction of autophagy .

Inhibition of Migration and Invasion

This compound inhibits the migration and invasion of NSCLC cells . It reverses EMT (epithelial-mesenchymal transition), upregulating E-cadherin and downregulating N-cadherin . this compound also reduces the expression of HIF-1α, VEGF, angiostatin, MMP-9, and MMP-13 .

Potential Role in Pancreatic Cancer Treatment

This compound has shown potential as a new anticancer drug for pancreatic cancer . It can regulate cancer-related signaling pathways by inhibiting the activities of ABCB1, AURKA, CDK1, HDAC6, MET, and MMP3, which are hub targets with up-regulated expression in pancreatic cancer tissues . Molecular docking results indicate a strong binding capacity of this compound to these hub targets .

科学的研究の応用

Cancer Treatment

Sotetsuflavone's primary application lies in oncology, particularly for lung and pancreatic cancers:

- Non-Small Cell Lung Cancer : Studies have demonstrated that this compound significantly inhibits the proliferation and invasion of NSCLC cells, suggesting its potential as a chemotherapeutic agent. In xenograft models, it showed a marked reduction in tumor volume with minimal toxicity to normal cells .

- Pancreatic Cancer : Recent research utilizing network pharmacology has indicated that this compound may regulate key signaling pathways associated with pancreatic cancer. It has been linked to multiple hub targets crucial for treatment efficacy, highlighting its potential in managing this aggressive cancer type .

Neuroprotection

This compound has been investigated for its neuroprotective effects. Studies have suggested that it may influence cognitive function by modulating visceral fat areas associated with brain health. The implications for preventing cognitive decline are significant, especially in aging populations .

Case Studies

作用機序

ソテツフラボンは、主に細胞生存、増殖、アポトーシスに関与する重要なシグナル伝達経路を調節することで、その効果を発揮します。 この化合物は、PI3K/Akt/mTORシグナル伝達経路を阻害することが示されており、がん細胞におけるオートファジーとアポトーシスの誘導につながります . さらに、ソテツフラボンは上皮間葉転換を阻害し、がん細胞の浸潤と転移を抑制することができます .

類似の化合物との比較

ソテツフラボンは、強力な抗がん作用と複数のシグナル伝達経路を調節する能力を持つことから、フラボノイドの中でユニークな存在です。類似の化合物には次のようなものがあります。

ヒノキフラボン: 特にウイルス感染の阻害において、潜在的な抗がん作用を持つ別のフラボノイドです.

アメントフラボン: 抗ウイルス作用と抗がん作用で知られるアメントフラボンは、ソテツフラボンと構造的に類似しています.

マルベリーロシドC: がんやその他の疾患における潜在的な治療的応用を持つ化合物です.

これらの化合物は、構造は似ていますが、特定の生物活性と作用機序が異なり、科学研究と治療的応用におけるソテツフラボンの独自性を強調しています。

類似化合物との比較

Sotetsuflavone is unique among flavonoids due to its potent anti-cancer properties and ability to modulate multiple signaling pathways. Similar compounds include:

Hinokiflavone: Another flavonoid with potential anti-cancer activity, particularly in inhibiting viral infections.

Amentoflavone: Known for its antiviral and anticancer properties, amentoflavone shares structural similarities with this compound.

Mulberroside C: A compound with potential therapeutic applications in cancer and other diseases.

These compounds, while similar in structure, differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of this compound in scientific research and therapeutic applications.

生物活性

Sotetsuflavone, a double flavonoid derived from the stem and leaves of Cycas revoluta, has emerged as a compound of significant interest in cancer research due to its biological activities, particularly in the context of non-small cell lung cancer (NSCLC). This article synthesizes current research findings on the biological activity of this compound, focusing on its effects on cancer cell proliferation, apoptosis, autophagy, and metastasis.

1. Inhibition of Proliferation and Induction of Apoptosis

This compound has been shown to effectively inhibit the proliferation of A549 lung cancer cells. Research indicates that it induces apoptosis through several mechanisms:

- Increased Reactive Oxygen Species (ROS) : this compound elevates intracellular ROS levels, leading to mitochondrial membrane potential collapse and subsequent apoptosis. This is characterized by increased expression of pro-apoptotic proteins (e.g., cytochrome C, cleaved-caspase 3, and Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2) .

- Cell Cycle Arrest : The compound causes G0/G1 phase arrest by downregulating cyclin D1 and CDK4, further contributing to its antiproliferative effects .

2. Induction of Autophagy

This compound also induces autophagy in NSCLC cells. The underlying mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway:

- Autophagic Markers : Increased levels of LC3-II and decreased levels of P62 indicate enhanced autophagic activity. Immunofluorescence assays have confirmed a significant increase in LC3 spots in treated cells .

- Cytoprotective Role : Autophagy induced by this compound may play a protective role against apoptosis, suggesting a complex interplay between these two cellular processes .

3. Inhibition of Migration and Invasion

This compound demonstrates potent anti-metastatic properties:

- Epithelial-Mesenchymal Transition (EMT) : The compound inhibits EMT by upregulating E-cadherin and downregulating N-cadherin and vimentin, thus promoting mesenchymal-epithelial transition (MET) .

- HIF-1α Pathway : this compound decreases HIF-1α expression, which is crucial for regulating angiogenesis and metastasis. This leads to reduced expression of VEGF and matrix metalloproteinases (MMPs), specifically MMP-9 and MMP-13 .

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound in vitro and in vivo:

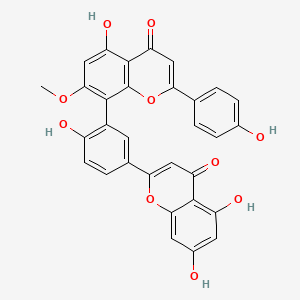

特性

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20O10/c1-39-26-13-23(38)30-22(37)12-24(14-2-5-16(32)6-3-14)41-31(30)28(26)18-8-15(4-7-19(18)34)25-11-21(36)29-20(35)9-17(33)10-27(29)40-25/h2-13,32-35,38H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFVLHZEBAXHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501103517 | |

| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2608-21-1 | |

| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2608-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotetsuflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002608211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOTETSUFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL6OQW24CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。